molecular formula C13H16O8 B14748211 6-O-(p-Hydroxybenzoyl)glucose

6-O-(p-Hydroxybenzoyl)glucose

Cat. No.: B14748211
M. Wt: 300.26 g/mol
InChI Key: HELXVRZEFXGLOR-IRCOFANPSA-N
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Description

6-O-(p-Hydroxybenzoyl)glucose is an organic compound that consists of a glucose molecule esterified with p-hydroxybenzoic acid at the 6-position. This compound is known for its role in the biosynthesis of polyacylated anthocyanins, which are pigments responsible for the blue coloration in certain flowers, such as delphiniums .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(p-Hydroxybenzoyl)glucose typically involves the esterification of glucose with p-hydroxybenzoic acid. This reaction is often carried out under alkaline conditions to facilitate the formation of the ester bond. The reaction mixture is then subjected to crystallization to purify the product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial reactors to mix glucose and p-hydroxybenzoic acid under controlled conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-O-(p-Hydroxybenzoyl)glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of 6-O-(p-Hydroxybenzoyl)glucose involves its role as a donor molecule in enzymatic reactions. It acts as a bifunctional acyl and glucosyl donor, facilitating the transfer of glucose and p-hydroxybenzoic acid moieties to target molecules. This process is catalyzed by specific enzymes such as acyl-glucose-dependent anthocyanin glucosyltransferase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in the biosynthesis of polyacylated anthocyanins, which are responsible for the blue coloration in certain flowers. Its bifunctional nature as both an acyl and glucosyl donor sets it apart from other similar compounds .

Properties

Molecular Formula

C13H16O8

Molecular Weight

300.26 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] 4-hydroxybenzoate

InChI

InChI=1S/C13H16O8/c14-5-9(16)11(18)12(19)10(17)6-21-13(20)7-1-3-8(15)4-2-7/h1-5,9-12,15-19H,6H2/t9-,10+,11+,12+/m0/s1

InChI Key

HELXVRZEFXGLOR-IRCOFANPSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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